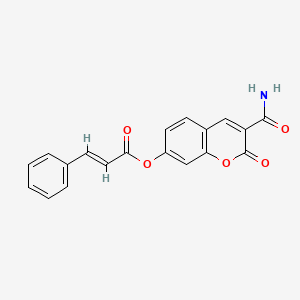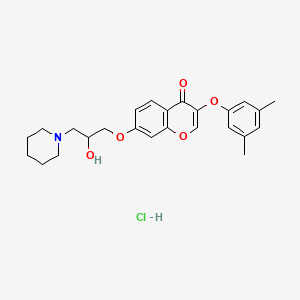
(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, a carbamoyl group, and a phenylprop-2-enoate moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone and ethyl acetoacetate in the presence of a base like sodium ethoxide.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the chromen derivative with an appropriate isocyanate under mild conditions.
Esterification: The final step involves the esterification of the chromen derivative with (E)-3-phenylprop-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen ring and the carbamoyl group, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles like amines or thiols can replace the carbamoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with new functional groups replacing the carbamoyl moiety.
科学研究应用
(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation.
相似化合物的比较
Similar Compounds
(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate: shares structural similarities with other chromen derivatives such as coumarins and flavonoids.
Coumarins: These compounds also contain a chromen ring and are known for their anticoagulant and antimicrobial properties.
Flavonoids: These are polyphenolic compounds with a chromen ring system and are widely studied for their antioxidant and anti-inflammatory activities.
Uniqueness
This compound: is unique due to the presence of both a carbamoyl group and a phenylprop-2-enoate moiety, which confer distinct chemical reactivity and biological activity compared to other chromen derivatives.
属性
IUPAC Name |
(3-carbamoyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c20-18(22)15-10-13-7-8-14(11-16(13)25-19(15)23)24-17(21)9-6-12-4-2-1-3-5-12/h1-11H,(H2,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSZJKNUJQSWEX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7758596.png)
![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide](/img/structure/B7758600.png)

![2-[4-(2,4-Dimethylanilino)-2,5-dioxo-1-phenylpyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7758606.png)


![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(4-butoxyphenyl)prop-2-enoate](/img/structure/B7758634.png)
![[4-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-2-methoxyphenyl] 2,2-dimethylpropanoate](/img/structure/B7758648.png)


![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 4-(4-methylphenoxy)butanoate](/img/structure/B7758661.png)
![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 4-(4-methoxyphenoxy)butanoate](/img/structure/B7758665.png)


